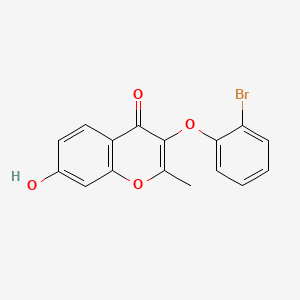

3-(2-Bromophenoxy)-7-hydroxy-2-methylchromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Bromophenoxy)-7-hydroxy-2-methylchromen-4-one is a chemical compound that is commonly known as BrHMC. It is a synthetic flavonoid that has been the focus of numerous scientific studies due to its potential therapeutic applications. BrHMC is a derivative of the naturally occurring flavonoid, hesperetin, and has been found to possess a range of biological activities.

Aplicaciones Científicas De Investigación

- Hydroxylation and Oxidation Reactions Hydroxylation of p-Nitrophenol: A study by Koop (1986) investigated the hydroxylation of p-nitrophenol to 4-nitrocatechol using rabbit hepatic microsomes and cytochrome P-450 isozymes. This research sheds light on the reactivity and transformation of 3-(2-Bromophenoxy)-7-hydroxychromen-4-one. Oxidative Degradation of Bromophenols: Dar et al. (2019) explored the oxidative degradation of bromophenols by Fe(VI), which is relevant due to the structural similarity of bromophenols to our compound. Insights from this study may inform degradation pathways. Oxidation of Bromophenols in Water Treatment: Jiang, Gao, Luo, et al. (2014) studied the oxidation kinetics of bromophenols during water treatment with potassium permanganate. Their findings could illuminate environmental behavior and treatment of compounds related to 3-(2-Bromophenoxy)-7-hydroxychromen-4-one.

- Synthesis of Hydroxy Chromen Derivatives: Sukdolak, Solujic, Vukovic, et al. (2004) described methodologies applicable for synthesizing and manipulating hydroxychromen derivatives, including 3-(2-Bromophenoxy)-7-hydroxychromen-4-one.

- Characterization Techniques : The modified Cu/ox-g-C3N4 nanocomposite was thoroughly examined using techniques such as thermogravimetric analysis (TGA), energy-dispersive X-ray spectroscopy (EDS), scanning electron microscopy (SEM), IR Fourier-transform infrared spectroscopy (FT-IR), Brunauer–Emmett–Teller (BET) analysis, cyclic voltammetry (CV), and X-ray diffraction (XRD) spectroscopy . Additionally, melting point analysis, CHN analysis, and 1H NMR spectroscopy were used to characterize synthesized benzofuran compounds .

Synthesis and Characterization

Photolysis and Reactivity

Propiedades

IUPAC Name |

3-(2-bromophenoxy)-7-hydroxy-2-methylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrO4/c1-9-16(21-13-5-3-2-4-12(13)17)15(19)11-7-6-10(18)8-14(11)20-9/h2-8,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGFBFQVJSEHDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)OC3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Bromophenoxy)-7-hydroxy-2-methylchromen-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-chloro-2-methoxybenzoate](/img/structure/B2631612.png)

![5-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2631616.png)

![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-mesitylacetamide](/img/structure/B2631619.png)

![[2-Methyl-3-(prop-2-ynylamino)phenyl]-thiomorpholin-4-ylmethanone](/img/structure/B2631621.png)

![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-ethylthiophene-2-carboxamide](/img/structure/B2631626.png)

![4-[[1-[(2-Methylphenyl)methyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2631629.png)

![Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate](/img/structure/B2631632.png)